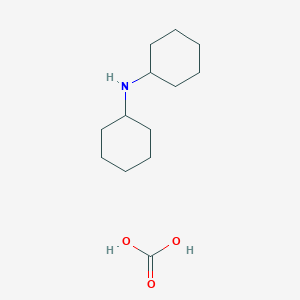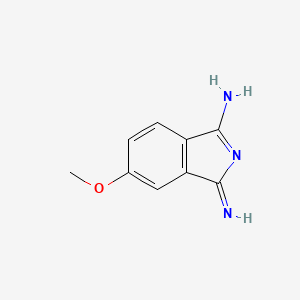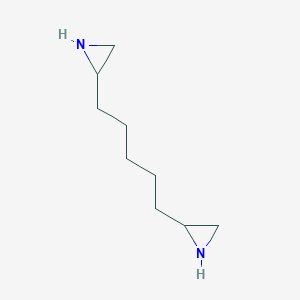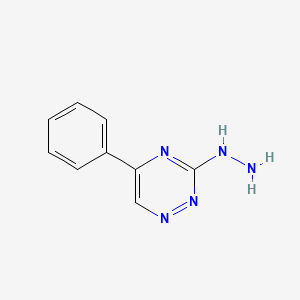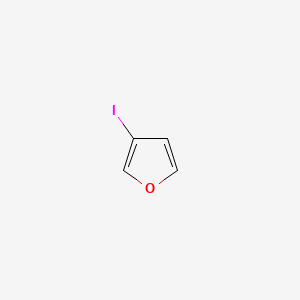
Furan, 3-iodo-
Overview
Description
Furan, 3-iodo-: is an organic compound with the molecular formula C₄H₃IO . It is a derivative of furan, where an iodine atom is substituted at the third position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan, 3-iodo- can be synthesized through several methods. One common approach involves the iodination of furan using iodine and a suitable oxidizing agent. For instance, the reaction of furan with iodine monochloride (ICl) in the presence of a catalyst can yield Furan, 3-iodo-. Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent under mild conditions .
Industrial Production Methods: While specific industrial production methods for Furan, 3-iodo- are not extensively documented, the general principles of iodination reactions can be applied. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
Types of Reactions: Furan, 3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan derivatives, while reduction reactions can modify the iodine substituent
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted furans depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Furan derivatives with additional functional groups.
Reduction Products: Deiodinated furans or other reduced forms.
Scientific Research Applications
Chemistry: Furan, 3-iodo- is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its reactivity makes it valuable for constructing carbon-carbon bonds in synthetic chemistry .
Biology and Medicine: In medicinal chemistry, Furan, 3-iodo- derivatives have been explored for their potential biological activities. These compounds can serve as building blocks for the synthesis of pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties .
Industry: Furan, 3-iodo- is utilized in the development of materials with specific properties, such as polymers and advanced materials. Its incorporation into polymer backbones can enhance material properties like thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of Furan, 3-iodo- depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can undergo substitution or coupling reactions. In biological systems, the mechanism would depend on the specific target molecule and the nature of the interaction, such as binding to enzymes or receptors .
Comparison with Similar Compounds
- Furan, 2-iodo-
- Furan, 2-bromo-
- Furan, 3-bromo-
- Thiophene, 3-iodo-
Comparison: Furan, 3-iodo- is unique due to the position of the iodine atom on the furan ring, which influences its reactivity and the types of reactions it can undergo. Compared to Furan, 2-iodo-, the 3-iodo- derivative may exhibit different reactivity patterns in substitution and coupling reactions. Similarly, the presence of iodine versus bromine in compounds like Furan, 3-bromo- affects the compound’s reactivity and the conditions required for reactions .
Furan, 3-iodo- stands out for its versatility in synthetic applications and potential biological activities, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
3-iodofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IO/c5-4-1-2-6-3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXNIROIHWVYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183429 | |
| Record name | Furan, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29172-20-1 | |
| Record name | Furan, 3-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029172201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B3050766.png)
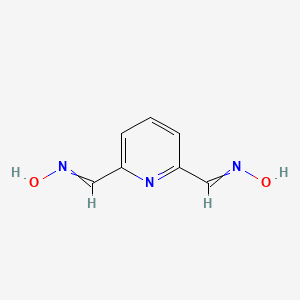
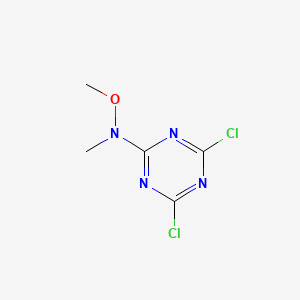
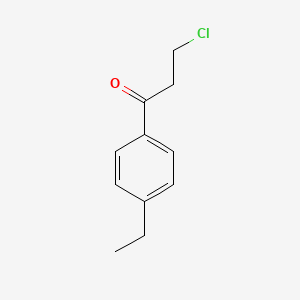
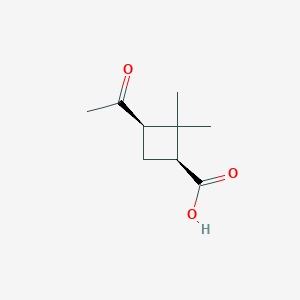
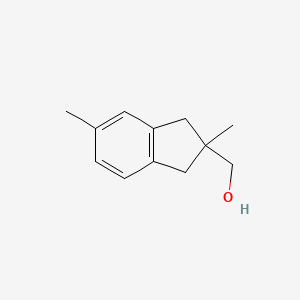

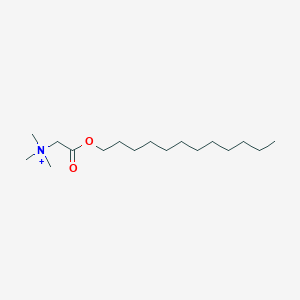
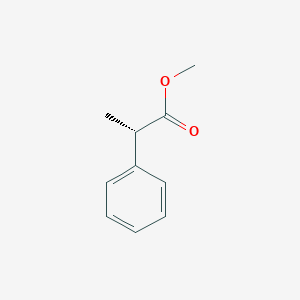
![1H-Imidazo[4,5-d]pyridazin-7-ol](/img/structure/B3050778.png)
